



Core Target Proteins: IGF-1R and IR

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Compound of Interest					
Compound Name:	BMS-748730				
Cat. No.:	B1667239		Get Quote		

BMS-754807 is a potent, reversible, and ATP-competitive inhibitor of the Insulin-like Growth Factor 1 Receptor (IGF-1R) and the Insulin Receptor (IR) tyrosine kinases.[1][2][3][4] These receptors are key components of signaling pathways that regulate cell growth, proliferation, differentiation, and survival.[5] Overexpression and activation of the IGF-1R/IR signaling axis have been implicated in the pathogenesis of a wide range of human cancers, making them attractive targets for therapeutic intervention.[1][6]

Quantitative Analysis of Target Inhibition

The inhibitory activity of BMS-754807 has been characterized through various in vitro and cell-based assays. The following tables summarize the key quantitative data, providing a clear comparison of its potency against its primary targets and a selection of off-target kinases.

Table 1: In Vitro Inhibitory Activity of BMS-754807



Target	Assay Type	IC50 (nM)	Ki (nM)	Reference
IGF-1R	Cell-free kinase assay	1.8	<2	[7][8]
IR	Cell-free kinase assay	1.7	<2	[7][8]
Met	Cell-free kinase assay	6	-	[8]
RON	Cell-free kinase assay	44	-	[8]
TrkA	Cell-free kinase assay	7	-	[8]
TrkB	Cell-free kinase assay	4	-	[8]
Aurora A	Cell-free kinase assay	9	-	[8]
Aurora B	Cell-free kinase assay	25	-	[8]

Table 2: Cellular Inhibitory Activity of BMS-754807

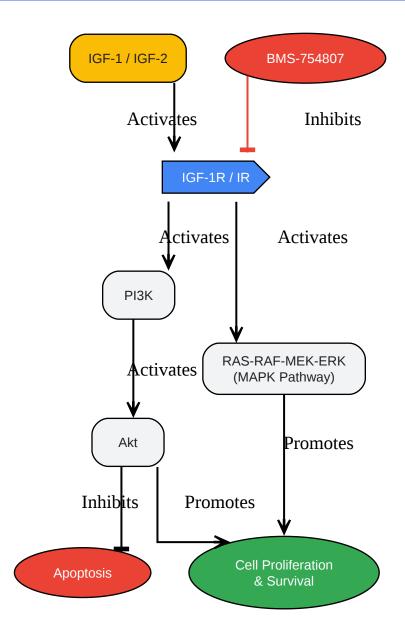


Cell Line	Assay Type	Parameter Measured	IC50 (nM)	Reference
IGF-1R-Sal	Proliferation Assay	Cell Growth	7	[7]
Rh41 (Rhabdomyosarc oma)	Proliferation Assay	Cell Growth	5	[7]
Geo (Colon Carcinoma)	Proliferation Assay	Cell Growth	365	[4]
IGF-1R-Sal	Kinase Inhibition	pIGF-1R	13	[7]
Rh41 (Rhabdomyosarc oma)	Kinase Inhibition	plGF-1R	6	[7]
Geo (Colon Carcinoma)	Kinase Inhibition	plGF-1R	21	[7]
IGF-1R-Sal	Downstream Signaling	pAkt	22	[7]
IGF-1R-Sal	Downstream Signaling	рМАРК	13	[7]
A549 (NSCLC)	Cell Viability Assay	Cell Survival	1080	[8]
NCI-H358 (NSCLC)	Cell Viability Assay	Cell Survival	76000	[8]

Signaling Pathway Modulation

BMS-754807 exerts its anti-tumor effects by inhibiting the autophosphorylation of IGF-1R and IR, which in turn blocks the activation of downstream signaling cascades, primarily the PI3K/Akt and MAPK pathways.[9][5] This inhibition leads to a reduction in cell proliferation and the induction of apoptosis.[9][2][5]





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Caption: IGF-1R/IR signaling pathway and the inhibitory action of BMS-754807.

Experimental Protocols In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of BMS-754807 against recombinant human IGF-1R and IR.

Methodology:



- Recombinant human IGF-1R or IR enzyme is incubated with a synthetic peptide substrate (e.g., KKSRGDYMTMQIG) in a 384-well plate.[7]
- The reaction is carried out in an assay buffer (e.g., 100 mM HEPES pH 7.4, 10 mM MgCl2, 0.015% Brij35, and 4 mM DTT).[7]
- BMS-754807 is added at various concentrations.
- The kinase reaction is initiated by the addition of ATP.
- After incubation, the amount of phosphorylated substrate is quantified using a suitable detection method, such as a fluorescence-based assay.
- IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Cellular Proliferation Assay

Objective: To assess the effect of BMS-754807 on the growth of cancer cell lines.

Methodology:

- Cancer cells (e.g., IGF-1R-Sal, Rh41) are seeded in 96-well plates and allowed to adhere overnight.[5]
- The cells are then treated with a range of concentrations of BMS-754807.
- After a specified incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric or fluorometric assay, such as the WST-1 or MTT assay.[5]
- The absorbance or fluorescence is measured using a microplate reader.
- The percentage of cell growth inhibition is calculated relative to untreated control cells, and IC50 values are determined.

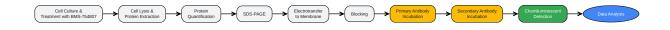
Western Blot Analysis of Protein Phosphorylation

Objective: To evaluate the effect of BMS-754807 on the phosphorylation of IGF-1R, IR, and downstream signaling proteins like Akt and MAPK.



Methodology:

- Cells are treated with BMS-754807 for a specified time.
- Following treatment, cells are lysed, and protein concentrations are determined.[10]
- Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
- The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-phospho-IGF-1R, anti-IGF-1R, anti-phospho-Akt, anti-Akt).[10]
- After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody.
- The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
- Band intensities can be quantified using densitometry software.[5]



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Caption: A typical workflow for Western blot analysis.

Conclusion

BMS-754807 is a dual inhibitor of IGF-1R and IR with potent anti-proliferative and pro-apoptotic activity in a broad range of cancer cell lines. Its mechanism of action involves the direct inhibition of the kinase activity of its target receptors, leading to the suppression of critical downstream signaling pathways. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers investigating the therapeutic potential of targeting the IGF-1R/IR axis in cancer.



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